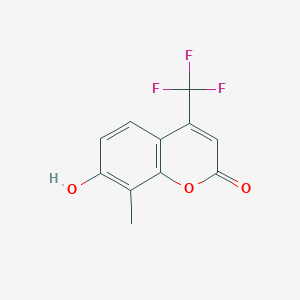
7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
Vue d'ensemble
Description
7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H7F3O3 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives : A study by Olomola and Mphahlele (2020) discusses the synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives, emphasizing the potential applications in developing new compounds with unique structural features (Olomola & Mphahlele, 2020).
Three-Component Reactions : Asghari et al. (2014) explored three-component reactions involving 7-hydroxy coumarin derivatives, acetylenic esters, and aromatic aldehydes, highlighting the compound's versatility in synthetic chemistry (Asghari, Baharfar, Darabi, & Mohammadian, 2014).
One-Pot Synthesis of Derivatives : Song et al. (2008) described a one-pot synthesis method for 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives, suggesting the compound's efficiency in streamlined synthetic processes (Song, Song, Dai, Yi, Jin, Zhu, & Shao, 2008).
Antimicrobial Activity : Čačić et al. (2006) synthesized various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and investigated their antimicrobial properties, showing the potential biomedical applications of these compounds (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Interactions with Methylamine : Research by Shcherbakov, Burgart, and Saloutin (2006) examined the reactions of 5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-ones with methylamine, contributing to the understanding of the compound's reactive behavior (Shcherbakov, Burgart, & Saloutin, 2006).
Fluorescence and Metal Interaction Properties : A study by Gülcan et al. (2022) investigated the fluorescence and metal interaction properties of related compounds, suggesting potential applications in fluorescence-based sensors (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2022).
Biological Screening : Khan et al. (2003) synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one and assessed their biological activities, indicating the relevance in pharmacological studies (Khan, Saify, Begum, Noor, Khan, Hayat, Choudhary, Perveen, Atta-ur-rahman, & Zia-ullah, 2003).
Propriétés
IUPAC Name |
7-hydroxy-8-methyl-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-5-8(15)3-2-6-7(11(12,13)14)4-9(16)17-10(5)6/h2-4,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPLCARGCBBRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419948 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)- | |
CAS RN |
82747-40-8 | |
| Record name | 7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82747-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one](/img/structure/B7775227.png)

![[(1R,2S)-2-hydroxycyclohexyl]azanium;chloride](/img/structure/B7775235.png)

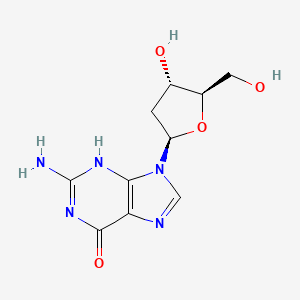
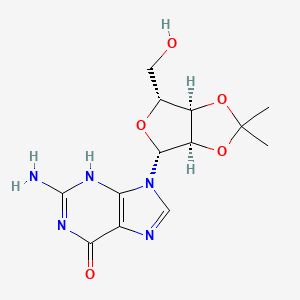

![(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)-methylazanium;chloride](/img/structure/B7775272.png)
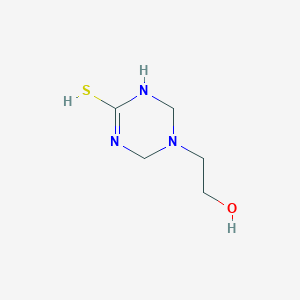
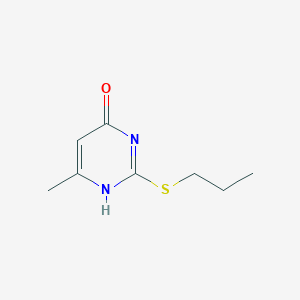
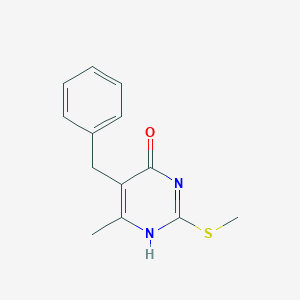

![2-[4-[(2,4-Dichlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7775314.png)
